Cas no 4519-40-8 (2,3-Difluoroaniline)
2,3-Difluoroaniline Chemical and Physical Properties
Names and Identifiers
-
- 2,3-Difluoroaniline
- 2,3-difluorobenzenamine
- 2.3-Difluoroaniline
- 2,3-DCPE HYDROCHLORIDE
- 2,3-difluorobenzeneamine
- 2,3-difluorophenyl amine
- 2-fluorofluoroaniline
- Benzenamine,2,3-difluoro
- difluoroaniline
- 2,3-difluorophenylamine
- Benzenamine, 2,3-difluoro-
- 2,3-Difluoro-phenylamine
- YCCQGFYAVUTQFK-UHFFFAOYSA-N
- difluoraniline
- PubChem1530
- KSC238A5F
- BIDD:GT0108
- (2,3-Difluoro-pentyl)-benzene
- YCCQGFYAVUTQFK-UHFFFAOYSA-
- WT141
- BCP10332
- AN-
- CS-W007344
- EN300-52525
- DTXSID80196415
- SCHEMBL59477
- FT-0609609
- AM61537
- AKOS005259161
- NS00045821
- D2595
- Z755885564
- AC-2725
- InChI=1/C6H5F2N/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2
- SY002696
- 2,3-Difluoroaniline, 98%
- W-106160
- EINECS 224-847-2
- 4519-40-8
- MFCD00010298
- PS-9154
- F0001-1224
- 2,3-Difluoroaniline,99%
- DB-024052
- DTXCID90118906
-
- MDL: MFCD00010298
- Inchi: 1S/C6H5F2N/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2
- InChI Key: YCCQGFYAVUTQFK-UHFFFAOYSA-N
- SMILES: FC1C(=CC=CC=1N)F
- BRN: 2716500
Computed Properties
- Exact Mass: 129.03900
- Monoisotopic Mass: 129.039
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 97.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.4
- Topological Polar Surface Area: 26
Experimental Properties
- Color/Form: Grayish yellow liquid
- Density: 1.274 g/mL at 25 °C(lit.)
- Boiling Point: 69°C/12mmHg(lit.)
- Flash Point: Fahrenheit: 159.8 ° f < br / > Celsius: 71 ° C < br / >
- Refractive Index: n20/D 1.514(lit.)
- PSA: 26.02000
- LogP: 2.12820
- Solubility: Uncertain
2,3-Difluoroaniline Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H302,H312,H315,H319,H332,H335
- Warning Statement: P261,P280,P305+P351+P338
- Hazardous Material transportation number:2941
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26-S27-S28-S36/37/39
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Packing Group:III
- Hazard Level:6.1
- Risk Phrases:R20/21/22; R36/37/38
- Packing Group:III
- Safety Term:6.1
- Storage Condition:Keep away from high temperature, sparks, flames and fire sources. Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
2,3-Difluoroaniline Customs Data
- HS CODE:2921420090
- Customs Data:
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2,3-Difluoroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 001855-5g |
2,3-Difluoroaniline |
4519-40-8 | 98% | 5g |
£13.00 | 2022-02-28 | |
| Fluorochem | 001855-10g |
2,3-Difluoroaniline |
4519-40-8 | 98% | 10g |
£19.00 | 2022-02-28 | |
| Fluorochem | 001855-25g |
2,3-Difluoroaniline |
4519-40-8 | 98% | 25g |
£57.00 | 2022-02-28 | |
| Fluorochem | 001855-100g |
2,3-Difluoroaniline |
4519-40-8 | 98% | 100g |
£211.00 | 2022-02-28 | |
| Alichem | A019000118-1kg |
2,3-Difluoroaniline |
4519-40-8 | 95% | 1kg |
$1971.00 | 2023-09-01 | |
| Chemenu | CM118209-25g |
2,3-Difluoroaniline |
4519-40-8 | 95+% | 25g |
$68 | 2021-06-17 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011098-1g |
2,3-Difluoroaniline |
4519-40-8 | 98% | 1g |
¥31 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011098-5g |
2,3-Difluoroaniline |
4519-40-8 | 98% | 5g |
¥108 | 2024-05-23 | |
| TRC | D445510-1g |
2,3-Difluoroaniline |
4519-40-8 | 1g |
$ 70.00 | 2022-06-05 | ||
| TRC | D445510-5g |
2,3-Difluoroaniline |
4519-40-8 | 5g |
$ 110.00 | 2022-06-05 |
2,3-Difluoroaniline Suppliers
2,3-Difluoroaniline Related Literature
-
Tomoyuki Akutagawa,Takashi Takeda,Norihisa Hoshino Chem. Commun. 2021 57 8378
-
2. The nuclear magnetic resonance spectra of fluorobenzenes. Part III. o-Difluorobenzene and some 1-substituted 2,3-difluorobenzenesR. J. Abraham,M. A. Cooper J. Chem. Soc. B 1968 1094
-
3. The use of arenediazonium hexafluoro-antimonates and -arsenates in the preparation of aryl fluoridesC. Sellers,H. Suschitzky J. Chem. Soc. C 1968 2317
Additional information on 2,3-Difluoroaniline
Professional Introduction to 2,3-Difluoroaniline (CAS No. 4519-40-8)
2,3-Difluoroaniline, a compound with the chemical formula C₆H₅F₂N and CAS number 4519-40-8, is a fluorinated aromatic amine that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its two fluorine atoms substituting at the 2 and 3 positions of the aniline ring, exhibits unique electronic and chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.
The structural motif of 2,3-difluoroaniline imparts distinct reactivity compared to its parent compound, aniline. The presence of fluorine atoms not only influences the electron density distribution across the aromatic ring but also enhances the compound's stability against metabolic degradation. These attributes have positioned it as a key building block in medicinal chemistry, particularly in the development of novel therapeutic agents targeting a range of diseases.
In recent years, the pharmaceutical industry has seen a surge in interest for fluorinated aromatic amines due to their ability to improve drug bioavailability, binding affinity, and metabolic stability. 2,3-Difluoroaniline has been extensively explored in the synthesis of small-molecule inhibitors for enzymes involved in cancer pathways. For instance, studies have demonstrated its utility in constructing potent kinase inhibitors, where the fluorine substituents play a crucial role in modulating the enzyme's active site interactions. The introduction of fluorine atoms at specific positions on the aromatic ring can lead to enhanced selectivity and reduced off-target effects, making such compounds promising candidates for clinical development.
Beyond pharmaceutical applications, 2,3-difluoroaniline has found utility in materials science, particularly in the development of organic electronic devices. Its electron-withdrawing properties make it an effective dopant in organic semiconductors, improving charge transport properties in thin-film transistors (TFTs) and organic light-emitting diodes (OLEDs). Researchers have leveraged its unique electronic characteristics to design high-performance materials with applications in flexible electronics and optoelectronic devices.
The synthesis of CAS No. 4519-40-8 typically involves fluorination reactions on aniline precursors. Advanced synthetic methodologies have been developed to achieve regioselective fluorination, ensuring that the fluorine atoms are incorporated at the desired positions on the aromatic ring. Techniques such as electrochemical fluorination and transition-metal-catalyzed cross-coupling reactions have enabled more efficient and scalable production processes for this compound.
Recent advancements in computational chemistry have further enhanced our understanding of the behavior of 2,3-difluoroaniline. Molecular modeling studies have provided insights into its interaction with biological targets, aiding in the rational design of next-generation drugs. These computational approaches are complemented by experimental investigations that validate theoretical predictions and refine our knowledge of its pharmacological properties.
The role of fluorine atoms in modulating drug efficacy has been well-documented across various therapeutic areas. In oncology, for example, fluorinated anilines have been incorporated into molecules designed to inhibit tyrosine kinases, which are critical players in cancer cell signaling pathways. The ability of these compounds to selectively target cancer cells while minimizing toxicity has made them attractive for further development.
In addition to their pharmaceutical applications, derivatives of CAS No. 4519-40-8 have shown potential in agricultural science. Fluorinated aromatic amines can be used as intermediates in synthesizing pesticides and herbicides with improved environmental stability and efficacy. This dual utility underscores the versatility of this compound class.
The future prospects for research involving 2,3-difluoroaniline are promising, with ongoing studies exploring its role in emerging fields such as green chemistry and sustainable materials development. Innovations in synthetic methodologies aim to reduce waste and improve atom economy during production processes. Furthermore, efforts are underway to develop environmentally friendly alternatives to traditional fluorination techniques.
In conclusion, 2,3-difluoroaniline (CAS No. 4519-40-8) is a multifaceted compound with significant implications across pharmaceuticals and materials science. Its unique structural features enable diverse applications ranging from drug development to advanced electronic materials. As research continues to uncover new possibilities for this compound class, its importance is likely to grow further within both academic and industrial settings.
4519-40-8 (2,3-Difluoroaniline) Related Products
- 367-34-0(2,4,5-Trifluoroaniline)
- 700-17-4(2,3,5,6-Tetrafluoroaniline)
- 771-60-8(2,3,4,5,6-Pentafluoroaniline)
- 5580-80-3(2,3,4,5-Tetrafluoroaniline)
- 67815-56-9(2,3,6-Trifluoroaniline)
- 363-80-4(2,3,5-Trifluoroaniline)
- 153505-39-6(1,2-Diamino-3,4-difluorobenzene)
- 3862-73-5(benzenamine, 2,3,4-trifluoro-)
- 363-73-5(2,3,4,6-Tetrafluoroaniline)
- 367-30-6(2,5-Difluoroaniline)